Methyl 3-bromo-5-iodo-2-methylbenzoate
Overview
Description
Methyl 3-bromo-5-iodo-2-methylbenzoate is a chemical compound that belongs to the class of benzoates. It is characterized by the presence of bromine and iodine atoms attached to a methylbenzoate core. This compound is typically a white crystalline powder and is used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-5-iodo-2-methylbenzoate typically involves the bromination and iodination of a methylbenzoate precursor. The process can be summarized as follows:
Bromination: The starting material, 2-methylbenzoic acid, is first esterified to form methyl 2-methylbenzoate. This ester is then subjected to bromination using bromine in the presence of a catalyst such as iron(III) bromide.
Iodination: The brominated product is then iodinated using iodine and a suitable oxidizing agent like potassium iodate in an acidic medium.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-bromo-5-iodo-2-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form the corresponding methyl 2-methylbenzoate derivative.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous ether.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Formation of various substituted benzoates.
Reduction: Formation of methyl 2-methylbenzoate.
Oxidation: Formation of 2-methylbenzoic acid derivatives.
Scientific Research Applications
Methyl 3-bromo-5-iodo-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-5-iodo-2-methylbenzoate involves its interaction with specific molecular targets, depending on the context of its use. For example, in biochemical assays, it may act as a substrate or inhibitor for certain enzymes, affecting their activity and the associated biochemical pathways. The presence of bromine and iodine atoms can influence the compound’s reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
- Methyl 3-bromo-2-methylbenzoate
- Methyl 3-iodo-2-methylbenzoate
- Methyl 3-chloro-5-iodo-2-methylbenzoate
Comparison: Methyl 3-bromo-5-iodo-2-methylbenzoate is unique due to the presence of both bromine and iodine atoms, which can significantly influence its chemical reactivity and physical properties. Compared to its analogs, this compound may exhibit different reactivity patterns in substitution and reduction reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 3-bromo-5-iodo-2-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrIO2/c1-5-7(9(12)13-2)3-6(11)4-8(5)10/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URVQDHGLWAIVAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)I)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1370600-52-4 | |
Record name | methyl 3-bromo-5-iodo-2-methylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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